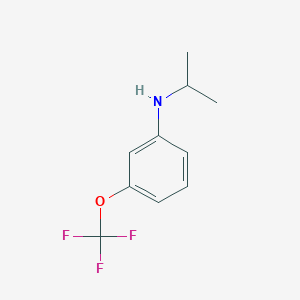
2,2-Dimethylcyclopentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylcyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclopentane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride (SOCl2) as reagents. This combination facilitates the oxidative conversion of thiols to sulfonyl chlorides under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also yields sulfonyl chlorides in good yields .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves large-scale oxidative chlorination processes. These methods typically use readily available reagents and aim to maximize yield and purity while minimizing reaction times and environmental impact .
化学反応の分析
Types of Reactions
2,2-Dimethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.
Oxidizing Agents: Hydrogen peroxide and N-chlorosuccinimide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by further oxidation.
Thiols: Formed by reduction.
科学的研究の応用
2,2-Dimethylcyclopentane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the preparation of sulfonated polymers and resins.
Biochemistry: It is used in the modification of proteins and peptides through sulfonylation reactions
作用機序
The mechanism of action of 2,2-Dimethylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can act as an electrophile in various chemical reactions. The sulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
類似化合物との比較
Similar Compounds
Cyclopentane-1-sulfonyl chloride: Lacks the two methyl groups at the 2-position.
2,2-Dimethylcyclohexane-1-sulfonyl chloride: Has a six-membered ring instead of a five-membered ring.
2,2-Dimethylcyclopentane-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness
2,2-Dimethylcyclopentane-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with other molecules .
特性
分子式 |
C7H13ClO2S |
|---|---|
分子量 |
196.70 g/mol |
IUPAC名 |
2,2-dimethylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-7(2)5-3-4-6(7)11(8,9)10/h6H,3-5H2,1-2H3 |
InChIキー |
JBLMTRUVEYNVMR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1S(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





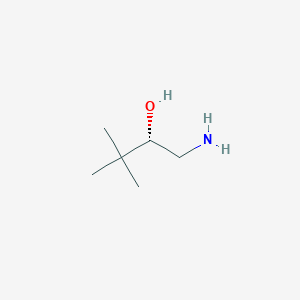
![4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13248595.png)
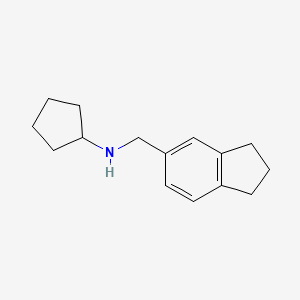
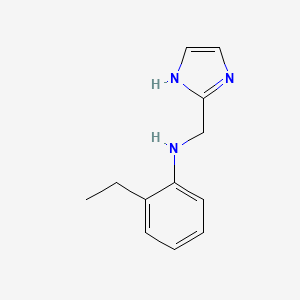

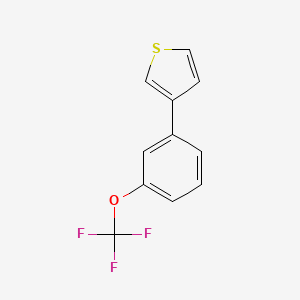

![2-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13248620.png)
